molecular formula C12H9NO B181084 6-Methoxy-2-naphthonitrile CAS No. 67886-70-8

6-Methoxy-2-naphthonitrile

Cat. No.: B181084
CAS No.: 67886-70-8
M. Wt: 183.21 g/mol
InChI Key: SWEFYGCKCMJSPD-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthonitrile, also known as 2-Cyano-6-methoxynaphthalene, is an organic compound with the molecular formula CH3OC10H6CN . It has a molecular weight of 183.21 . This compound is used in the synthesis of 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes .


Molecular Structure Analysis

The linear formula of this compound is CH3OC10H6CN . The SMILES string representation is COc1ccc2cc(ccc2c1)C#N . The InChI representation is 1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 .


Physical and Chemical Properties Analysis

This compound has a boiling point of 205-208 °C/14 mmHg and a melting point of 106-107 °C . It has a density of 1.2±0.1 g/cm3 . The compound has a molar refractivity of 55.2±0.4 cm3 . It has a polar surface area of 33 Å2 and a polarizability of 21.9±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis and Characterization of Derivatives

6-Methoxy-2-naphthonitrile serves as a precursor in the synthesis of complex organic compounds. For example, it has been used in the synthesis of 4H-benzo[h]chromene derivatives through interactions with various nitriles and esters. These derivatives were characterized using spectroscopic methods and density functional theory, indicating the importance of this compound in synthetic organic chemistry and material science (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Fluorescence Studies

In the field of fluorescence and photophysics, this compound derivatives have been utilized. For instance, its derivatives have shown significant interaction with silver nanoparticles and surfactants, affecting fluorescence quenching. Such studies are vital for understanding the interactions between organic molecules and nanoparticles, with implications for sensor development and nanotechnology (Khan & Asiri, 2016).

Chemical Sensing and Detection

A derivative of this compound was developed as a fluorescent probe for the detection of hydrogen sulfide in wine, demonstrating its utility in food chemistry and safety. The probe's sensitivity and specificity for H2S highlight the potential of this compound derivatives in creating effective chemical sensors (Wang et al., 2018).

Intermediate in Pharmaceutical Synthesis

This compound and its derivatives have been key intermediates in synthesizing non-steroidal anti-inflammatory agents. Its modification and transformation into various pharmacologically active compounds underscore its importance in medicinal chemistry and drug development (Xu & He, 2010).

Antibacterial Activity

The antibacterial properties of this compound derivatives were investigated, revealing that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. This finding opens new avenues for the development of novel antibacterial agents and contributes to the ongoing search for new treatments for bacterial infections (Khan, 2017).

Safety and Hazards

6-Methoxy-2-naphthonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety instructions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-methoxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEFYGCKCMJSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325130
Record name 6-Methoxy-2-naphthonitrile
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67886-70-8
Record name 67886-70-8
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Record name 6-Methoxy-2-naphthonitrile
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Record name 6-methoxynaphthalene-2-carbonitrile
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Q & A

Q1: How does 6-methoxy-2-naphthonitrile interact with 2-chloroacrylonitrile under light exposure, and what is the significance of this reaction?

A1: When exposed to light, this compound undergoes a [2+2] photocycloaddition reaction with 2-chloroacrylonitrile. [, ] This reaction results in the formation of cyclobutane adducts, specifically two isomers designated as 1a and 1b. [] The structure of isomer 1a has been definitively confirmed using X-ray crystallography. [] This reaction is significant because it exemplifies a photochemical pathway for the synthesis of complex cyclic structures from simpler starting materials.

Q2: What makes 2,2′,7,7′-tetrahydroxy-1,1′-binaphthyl a suitable molecule for constructing cyclophane hosts, and how does this compound interact with such hosts?

A2: 2,2′,7,7′-Tetrahydroxy-1,1′-binaphthyl possesses a chiral structure with distinct major and minor grooves. [] This characteristic makes it an attractive scaffold for building chiral cyclophane hosts, molecules capable of selectively binding to guest molecules. Notably, the major groove of these binaphthyl derivatives can be modified to create apolar binding sites. [] Studies have demonstrated that cyclophane hosts derived from 2,2′,7,7′-tetrahydroxy-1,1′-binaphthyl effectively bind this compound in aqueous methanol solutions. [] This binding interaction highlights the potential of these host molecules for studying molecular recognition and designing systems with specific inclusion properties.

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